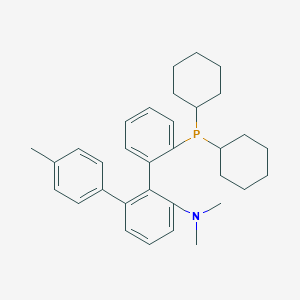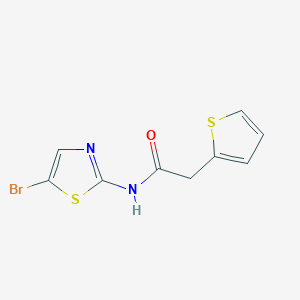
N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocycles. These compounds are known for their stability and diverse biological activities, making them valuable in medicinal chemistry
Vorbereitungsmethoden
The synthesis of N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide typically involves a multistep process. . The specific synthetic route for this compound may include the following steps:
Formation of the Azide: The starting material, cyclooctylamine, is converted to the corresponding azide using sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl alcohol, under copper-catalyzed conditions to form the triazole ring.
Amidation: The resulting triazole intermediate is then subjected to amidation with a suitable carboxylic acid derivative to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative catalysts .
Analyse Chemischer Reaktionen
N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents, leading to the formation of triazole N-oxides.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrotriazoles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site is crucial for its inhibitory effect . Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1,2,3-Triazole-4-carboxamide: This compound lacks the cyclooctyl group, which may affect its biological activity and stability.
1,2,4-Triazole Derivatives: These compounds have a different arrangement of nitrogen atoms in the ring, leading to variations in their chemical properties and biological activities.
Cyclooctyl Derivatives: Compounds with the cyclooctyl group but different functional groups may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the triazole ring and the cyclooctyl group, which enhances its stability and potential for diverse applications .
Eigenschaften
Molekularformel |
C11H18N4O |
|---|---|
Molekulargewicht |
222.29 g/mol |
IUPAC-Name |
N-cyclooctyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C11H18N4O/c16-11(10-8-12-15-14-10)13-9-6-4-2-1-3-5-7-9/h8-9H,1-7H2,(H,13,16)(H,12,14,15) |
InChI-Schlüssel |
IQKSXDHAZKKXFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)NC(=O)C2=NNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,2'-[1,1'-Binaphthalene-2,2'-diylbis(oxy)]diacetic acid](/img/structure/B14911700.png)

![3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine](/img/structure/B14911713.png)


![tert-Butyl 1-(1-((benzyloxy)carbonyl)piperidin-4-yl)-3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14911734.png)

![3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14911741.png)
